molecular formula C15H12F3N3O2 B2985667 2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide CAS No. 905432-74-8

2-benzoyl-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide

Cat. No.: B2985667
CAS No.: 905432-74-8
M. Wt: 323.275
InChI Key: LOCHUWJMIWIGCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of aromatic acid chlorides with amines . For instance, the novel N-(3,5-Bis(trifluoromethyl)benzyl)stearamide was prepared in moderate yield by a solventless direct amidation reaction of stearic acid with 3,5-bis(trifluoromethyl)benzylamine at 140 °C for 24 hours under metal- and catalyst-free conditions .

Scientific Research Applications

Synthesis and Biological Activity

A study by Krátký et al. (2020) described the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides as potential antimicrobial agents and enzyme inhibitors. These compounds showed moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some derivatives exhibiting better inhibitory effects than the clinically used drug rivastigmine. The same compounds were evaluated against Mycobacterium tuberculosis and non-tuberculous mycobacteria, showing mild activity. The study emphasizes the role of alkyl chain length in optimizing inhibitory activity against these enzymes and microbes (Krátký et al., 2020).

Antiviral Applications

Another investigation by Hebishy et al. (2020) explored a new synthesis route for benzamide-based 5-aminopyrazoles, demonstrating significant anti-influenza A virus (H5N1) activity. This study highlights the potential of benzamide derivatives in developing antiviral agents, especially against avian influenza, pointing to the broad spectrum of biological applications of these compounds (Hebishy, Salama, & Elgemeie, 2020).

Fluorinated Heterocyclic Compounds

Research by Buscemi et al. (2005) focused on fluorinated heterocyclic compounds, including those derived from reactions involving benzoyl-5-perfluoroalkyl-1,2,4-oxadiazoles and hydrazine. This study showcased the synthetic flexibility of benzoyl hydrazine derivatives, leading to the formation of fluorinated heterocycles with potential pharmacological applications (Buscemi et al., 2005).

Antimicrobial and Antitumor Agents

Elgemeie et al. (2017) synthesized novel 5-benzoyl-N-substituted-amino- and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, exploring their reactivity and antimicrobial properties. This research adds to the growing body of evidence supporting the use of benzoyl hydrazine derivatives in developing new antimicrobial and potentially antitumor agents (Elgemeie et al., 2017).

Properties

IUPAC Name

1-benzamido-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3O2/c16-15(17,18)11-7-4-8-12(9-11)19-14(23)21-20-13(22)10-5-2-1-3-6-10/h1-9H,(H,20,22)(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCHUWJMIWIGCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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